3,3'-(Naphthalene-2,7-diyl)dibenzoic acid
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Overview
Description
3,3’-(Naphthalene-2,7-diyl)dibenzoic acid is an organic compound with the molecular formula C24H16O4 and a molecular weight of 368.38 g/mol It is characterized by the presence of two benzoic acid groups attached to a naphthalene core at the 2 and 7 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Naphthalene-2,7-diyl)dibenzoic acid typically involves the reaction of naphthalene derivatives with benzoic acid derivatives under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where naphthalene is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of 3,3’-(Naphthalene-2,7-diyl)dibenzoic acid may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3,3’-(Naphthalene-2,7-diyl)dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the naphthalene ring .
Scientific Research Applications
3,3’-(Naphthalene-2,7-diyl)dibenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving aromatic compounds.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3’-(Naphthalene-2,7-diyl)dibenzoic acid involves its interaction with molecular targets through its aromatic and carboxylic acid groups. These interactions can influence various pathways, such as enzyme inhibition or activation, and binding to specific receptors. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3,3’-(Naphthalene-2,3-diyl)dibenzoic acid: Similar structure but different positions of the benzoic acid groups.
4,4’-(Naphthalene-2,7-diyl)dibenzoic acid: Another positional isomer with different properties.
3,3’-(Biphenyl-4,4’-diyl)dibenzoic acid: Similar framework but with a biphenyl core instead of naphthalene.
Uniqueness
3,3’-(Naphthalene-2,7-diyl)dibenzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C24H16O4 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
3-[7-(3-carboxyphenyl)naphthalen-2-yl]benzoic acid |
InChI |
InChI=1S/C24H16O4/c25-23(26)20-5-1-3-16(11-20)18-9-7-15-8-10-19(14-22(15)13-18)17-4-2-6-21(12-17)24(27)28/h1-14H,(H,25,26)(H,27,28) |
InChI Key |
VZGYHVYWXYNSNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC3=C(C=C2)C=CC(=C3)C4=CC(=CC=C4)C(=O)O |
Origin of Product |
United States |
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